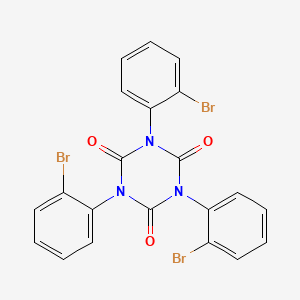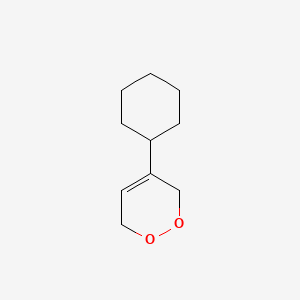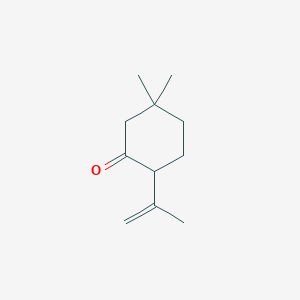
2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile is an organic compound that features a phosphoryl group, a furan ring, and a nitrile group. Compounds with such diverse functional groups are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the phosphoryl group: This step might involve the reaction of a suitable phosphine oxide with the furan derivative.
Addition of the nitrile group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The phosphoryl group or the furan ring may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, compounds with phosphoryl groups are often studied for their potential interactions with enzymes and other proteins.
Medicine
The compound might be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile: can be compared with other phosphoryl-containing compounds, such as triphenylphosphine oxide.
Furan derivatives: Compounds like furfural or furan-2-carboxylic acid.
Propriétés
Numéro CAS |
663177-93-3 |
|---|---|
Formule moléculaire |
C19H14NO3P |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C19H14NO3P/c20-14-18(19(21)17-12-7-13-23-17)24(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,21H |
Clé InChI |
LOOMTQUEWOYVCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(C3=CC=CO3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)
![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)





![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)
![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

